![molecular formula C12H14N2O2 B2977943 3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 24919-51-5](/img/structure/B2977943.png)
3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound’s structure is pivotal for the synthesis of various biologically active molecules. It serves as a core scaffold for developing new therapeutic agents due to its benzodiazepine core, which is known for its anxiolytic and hypnotic properties . Researchers are exploring derivatives of this compound for potential use in treating anxiety disorders, epilepsy, and insomnia.
Pharmacology
Pharmacologically, the compound is being investigated for its interaction with GABA (gamma-Aminobutyric acid) receptors in the brain. These studies aim to understand its efficacy and safety profile as a central nervous system depressant, which could lead to the development of new drugs with fewer side effects compared to existing benzodiazepines .
Biochemistry
In biochemistry, the compound’s role in enzyme inhibition is of particular interest. By studying its interaction with various enzymes, researchers can design inhibitors that may regulate biological pathways involved in disease states. This compound could be used to modulate enzymes that are overactive in certain cancers or metabolic disorders .
Neuroscience
Neuroscience research has focused on the compound’s potential effects on neuroplasticity and neuroprotection. Its ability to bind to specific receptors in the brain may influence the growth and survival of neurons, which is crucial for learning and memory. This makes it a candidate for studying neurodegenerative diseases like Alzheimer’s .
Molecular Biology
In molecular biology, the compound is used to study gene expression and protein synthesis. Its interactions with DNA and RNA could provide insights into the regulation of genes that are critical for cell growth and differentiation. This research could lead to breakthroughs in understanding genetic diseases and cancer .
Material Science
Lastly, in material science, derivatives of this compound are being explored for their electrical conductivity and luminescence properties. These characteristics are valuable for the development of organic semiconductors and optoelectronic devices, which are essential components in modern electronics .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-propan-2-yl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)10-12(16)13-9-6-4-3-5-8(9)11(15)14-10/h3-7,10H,1-2H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUQLATAJECJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione |
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